molecular formula C24H23N5O3 B2373124 8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923559-03-9

8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2373124
CAS RN: 923559-03-9
M. Wt: 429.48
InChI Key: OLIJMXBOPWMTLB-UHFFFAOYSA-N
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Description

The compound “8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule. It contains an imidazo[2,1-f]purine core, which is a type of purine. Purines are biologically significant and are found in many important biomolecules like DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazo[2,1-f]purine core would likely contribute to the stability of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, boronic acids with benzyloxy groups can undergo various reactions .

Scientific Research Applications

  • Pharmacological Evaluation and Anxiolytic-Like Activity :

    • Compounds related to the specified chemical have been synthesized and evaluated for their pharmacological properties, specifically as 5-HT(1A) receptor ligands. One derivative demonstrated anxiolytic-like activity in mice, although it was weaker compared to Diazepam (Zagórska et al., 2009).
  • Potential as Antidepressant Agents :

    • A series of derivatives were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. One compound in particular showed potential as an antidepressant in mice and had stronger antianxiety effects than Diazepam (Zagórska et al., 2016).
  • Adenosine Receptor Antagonists :

    • Studies have focused on developing new potent and selective A(3) adenosine receptor antagonists, with certain substitutions improving both potency and hydrophilicity (Baraldi et al., 2008).
  • Receptor Affinity and Phosphodiesterases Activity :

    • Derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their receptor and enzyme activity, identifying promising structures for further research (Zagórska et al., 2016).
  • Arylpiperazinylalkyl Derivatives for Serotonin Transporter Activity :

    • The affinities of arylpiperazinylalkyl derivatives for the serotonin transporter were evaluated, revealing insights into their acid–base properties (Zagórska et al., 2011).
  • Antidepressant-like Activity and Safety Profile Evaluation :

    • Novel imidazopurine-2,4-dione derivatives were investigated as 5-HT1A receptor partial agonists, demonstrating antidepressant-like activity in animal models (Partyka et al., 2020).
  • Central Activity in Mouse Models of Affective Disorders :

    • The central activity of new imidazo[2,1‐f]purine‐2,4‐dione derivatives was investigated, revealing properties related to antipsychotic, antidepressant, and anxiolytic-like effects (Partyka et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their inhibitory activity against certain enzymes .

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(2-phenylmethoxyphenyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-15-16(2)29-20-21(26(3)24(31)27(4)22(20)30)25-23(29)28(15)18-12-8-9-13-19(18)32-14-17-10-6-5-7-11-17/h5-13H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIJMXBOPWMTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OCC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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